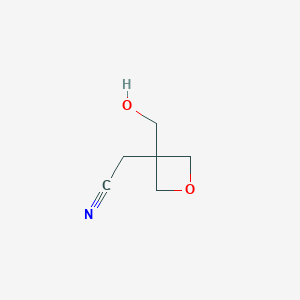

2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile

Descripción

Propiedades

IUPAC Name |

2-[3-(hydroxymethyl)oxetan-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c7-2-1-6(3-8)4-9-5-6/h8H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVIUCMKUIUWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CC#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451566 | |

| Record name | 2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42941-62-8 | |

| Record name | 2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-(hydroxymethyl)oxetan-3-yl]acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Metalation and Alkylation of Oxetan-3-one Hydrazones

A prominent method for preparing 2-substituted oxetan-3-ones, which can be further converted to derivatives like 2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile, involves the metalation of hydrazones derived from oxetan-3-one. This approach was detailed in a 2013 study published by the American Chemical Society:

-

- Formation of SAMP/RAMP hydrazones from oxetan-3-one.

- Metalation using tert-butyllithium at low temperature (−78 °C).

- Reaction with electrophiles such as alkyl halides to introduce substituents at the 2-position.

- Hydrolysis of hydrazones under acidic conditions to yield 2-substituted oxetan-3-ones with good yields and enantioselectivities (up to 84% ee).

Relevance to Target Compound :

By selecting appropriate electrophiles (e.g., cyanomethyl halides or equivalents), the nitrile group can be introduced at the acetonitrile side chain, while the oxetane ring is preserved. The hydroxymethyl substituent can be introduced either before or after this step depending on the synthetic route.-

- Solvent: Anhydrous tetrahydrofuran (THF)

- Temperature: −78 °C to room temperature

- Workup: Extraction, drying (MgSO4), and purification by flash chromatography

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Oxetan-3-one + SAMP/RAMP hydrazine | Hydrazone formation |

| 2 | tert-Butyllithium (1.1 equiv), −78 °C | Metalation of hydrazone |

| 3 | Electrophile (1.2 equiv), gradual warming | Alkylation to introduce substituent |

| 4 | Aqueous oxalic acid | Hydrolysis to release substituted oxetan-3-one |

This method is advantageous for its enantioselectivity and versatility in introducing various substituents.

Epoxide Ring-Opening and Oxetane Formation

Another approach involves the synthesis of the oxetane ring via ring expansion or ring-closing of epoxide precursors, often using ylides or nucleophilic ring-opening agents:

-

- Start with an epoxide precursor bearing a hydroxymethyl group.

- React with trimethyloxosulfonium ylide under moderate heating to form the oxetane ring.

- Introduce the nitrile group by substitution or condensation reactions on the side chain.

Industrial Relevance :

This method is scalable and can be adapted for industrial production, although specific details for this compound are limited. The general principles of oxetane synthesis via epoxide ring closure are well established.

Functional Group Transformations and Post-Synthetic Modifications

The hydroxymethyl group on the oxetane ring can be further manipulated to achieve the desired acetonitrile substitution:

- Oxidation : Hydroxymethyl can be oxidized to aldehydes or carboxylic acids using oxidants like potassium permanganate or chromium trioxide.

- Substitution : The hydroxymethyl group can be converted to a leaving group (e.g., tosylate) and displaced by cyanide nucleophiles to form the acetonitrile side chain.

- Reduction : The oxetane ring can be selectively reduced or opened under specific conditions, but care must be taken to preserve ring integrity during nitrile introduction.

Comparative Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Metalation of SAMP/RAMP hydrazones of oxetan-3-one followed by electrophilic substitution | Hydrazone formation → Metalation with tert-butyllithium → Electrophile addition → Hydrolysis | High enantioselectivity, good yields, versatile substituent introduction | Requires low temperature, sensitive reagents, multi-step |

| Epoxide ring-opening with trimethyloxosulfonium ylide to form oxetane ring | Epoxide + ylide → Oxetane formation → Functional group transformations | Scalable, straightforward ring formation | Limited direct documentation for target compound, requires optimization |

| Hydroxymethyl oxidation and substitution | Oxidation of hydroxymethyl → Conversion to leaving group → Nucleophilic substitution with cyanide | Allows late-stage nitrile introduction | Risk of oxetane ring opening or degradation under harsh conditions |

Research Findings and Optimization Notes

- The metalation/alkylation method provides good stereochemical control and is suitable for synthesizing chiral oxetane derivatives, which is beneficial for pharmaceutical applications.

- Reaction temperature control (−78 °C) is critical to prevent side reactions and maintain oxetane ring stability.

- The choice of electrophile and reaction time influences yield and selectivity significantly.

- Epoxide ring-opening methods require careful control of reaction conditions to avoid ring opening or polymerization.

- Industrial processes favor methods that minimize reagent cost and allow batch-scale synthesis with efficient purification steps such as recrystallization or chromatography.

The preparation of this compound primarily relies on advanced synthetic organic chemistry techniques involving metalation and electrophilic substitution of oxetan-3-one hydrazones or epoxide ring-opening strategies. Each method offers distinct advantages in terms of yield, stereoselectivity, and scalability. The metalation approach is well-documented for its enantioselectivity and versatility, while epoxide-based ring closure offers a practical route for industrial synthesis. Post-synthetic modifications of the hydroxymethyl group enable the introduction of the nitrile function, completing the synthesis of the target compound.

This article synthesizes diverse research findings and industrial insights to provide a comprehensive, authoritative overview of the preparation methods for this compound, suitable for advanced research and development applications.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The oxetane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 2-(3-(Formyl)oxetan-3-yl)acetonitrile or 2-(3-(Carboxyl)oxetan-3-yl)acetonitrile.

Reduction: Formation of 2-(3-(Hydroxymethyl)oxetan-3-yl)ethylamine.

Substitution: Formation of various substituted oxetane derivatives.

Aplicaciones Científicas De Investigación

2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The nitrile group can participate in nucleophilic addition reactions, further contributing to its reactivity .

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : 2-[3-(Hydroxymethyl)oxetan-3-yl]acetonitrile

- CAS No.: 42941-62-8

- Molecular Formula: C₆H₉NO₂

- Molecular Weight : 127.14 g/mol

- SMILES : C1C(CO1)(CC#N)CO

- InChIKey : FQVIUCMKUIUWKC-UHFFFAOYSA-N

Synthesis: The compound is synthesized via nucleophilic substitution of [3-(bromomethyl)oxetan-3-yl]methanol with sodium cyanide in ethanol under reflux, yielding 54% as a colorless oil (b.p. 107°C/0.4 torr) .

Structural Features :

The molecule comprises an oxetane ring fused with a hydroxymethyl group and an acetonitrile moiety. This hybrid structure confers polarity, hydrogen-bonding capability, and reactivity for further derivatization .

Structural Analogues in the Oxetane Family

3,3-Bis(cyanomethyl)-oxetane (CAS 22030-97-3)

- Molecular Formula : C₇H₈N₂O

- Applications: Used as a high-reactivity monomer in polymer chemistry.

- Safety : Requires stringent handling due to cyanide release risks (GHS hazard classification) .

2-(Oxetan-3-yl)acetonitrile (CAS 1350636-97-3)

- Molecular Formula: C₅H₇NO

- Key Differences : Lacks the hydroxymethyl group, reducing hydrophilicity and hydrogen-bonding capacity.

- Reactivity : Primarily serves as a nitrile precursor in cycloaddition reactions .

3-(Oxetan-3-yl)-3-oxopropanenitrile (CAS 1936536-80-9)

- Molecular Formula: C₆H₇NO₂

- Key Differences: Features a ketone group adjacent to the nitrile, enabling keto-enol tautomerism and diverse reactivity.

- Applications : Intermediate in heterocyclic synthesis .

Functionalized Acetonitrile Derivatives

2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile

- Molecular Formula : C₁₀H₈N₂O₂

- Applications : Research tool in oncology and neurodegenerative disease studies .

2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile (CAS 2119900-73-9)

- Molecular Formula : C₆H₆N₂O

- Key Differences : Incorporates an oxazole ring, enhancing π-π stacking interactions and metabolic stability.

- Applications : Building block for agrochemicals and pharmaceuticals .

Actividad Biológica

2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an oxetane ring, which is known for its unique reactivity and potential in medicinal chemistry. The presence of the hydroxymethyl group enhances its solubility and potential interactions with biological targets.

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets, potentially influencing enzyme activities or receptor binding. The oxetane structure may facilitate unique conformational changes that enhance binding affinity to target proteins.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against certain bacterial strains.

- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise, indicating potential antiproliferative effects.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, contributing to its therapeutic potential.

Data Table: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | MIC = 62.5 µg/mL | |

| Anticancer | HeLa Cells | IC50 = 226 µg/mL | |

| Anticancer | A549 Cells | IC50 = 242.52 µg/mL |

Case Study 1: Antimicrobial Effects

A study evaluated the antimicrobial efficacy of this compound against E. coli and Staphylococcus aureus. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) suggesting it could be a candidate for developing new antibiotics.

Case Study 2: Anticancer Activity

In vitro assays were conducted using HeLa and A549 cell lines to assess the anticancer properties of the compound. The findings revealed that the compound inhibited cell proliferation effectively, with IC50 values indicating moderate potency compared to established chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(3-(Hydroxymethyl)oxetan-3-yl)acetonitrile, and what key reaction parameters influence yield?

- Methodology :

- Oxetane ring formation : Utilize nucleophilic substitution or ring-closing metathesis to construct the oxetane core. For hydroxymethyl substitution, consider protecting group strategies (e.g., silyl ethers) to prevent side reactions during nitrile introduction .

- Nitrile incorporation : Employ cyanation reactions, such as the Rosenmund-von Braun reaction, with precise temperature control (40–60°C) to avoid decomposition of the oxetane ring .

- Key parameters : Monitor reaction pH (neutral to mildly basic conditions) and solvent polarity (e.g., THF or DMF) to stabilize intermediates. Catalytic systems like Pd/C or CuCN may enhance efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodology :

- NMR analysis : Focus on NMR peaks for the oxetane ring (δ 4.5–5.0 ppm, split due to ring strain) and hydroxymethyl protons (δ 3.5–4.0 ppm). Confirm nitrile absence of hydrolysis via NMR (δ 115–120 ppm for CN) .

- X-ray crystallography : Resolve crystal packing effects on the oxetane ring’s conformation, as seen in structurally similar compounds (e.g., orthorhombic crystal system, space group P222) .

- Mass spectrometry : Use high-resolution MS to verify molecular ion [M+H] and rule out dimerization by-products (common in strained rings) .

Advanced Research Questions

Q. What strategies can be employed to evaluate the hydrolytic stability of the oxetane ring under physiological conditions?

- Methodology :

- Kinetic studies : Perform pH-dependent degradation assays (pH 1–10, 37°C) with HPLC monitoring. Compare half-life () to analogous oxetanes to assess steric and electronic effects of the hydroxymethyl group .

- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict ring-opening activation energies and identify susceptible bonds .

- Metabolite identification : Incubate with liver microsomes and track degradation products via LC-MS/MS, focusing on diols or carboxylic acids from ring cleavage .

Q. How can computational modeling predict the reactivity of the nitrile group in nucleophilic addition reactions?

- Methodology :

- Molecular docking : Simulate interactions with nucleophiles (e.g., thiols or amines) using software like AutoDock. Identify steric hindrance from the oxetane ring and hydroxymethyl group .

- Reactivity descriptors : Calculate electrophilicity index (ω) and Fukui functions to map electron-deficient regions. Compare to known nitrile-containing prodrugs (e.g., ) to infer bioactivation potential .

- Solvent effects : Run MD simulations in explicit solvents (water, DMSO) to assess solvation’s impact on transition-state geometries .

Q. What are the methodological considerations for tracking in vitro metabolic pathways of this compound using mass spectrometry?

- Methodology :

- Fragmentation patterns : Use high-resolution MS/MS to distinguish between oxidation (e.g., hydroxymethyl → carboxylic acid) and nitrile conversion (e.g., → amide or thiocyanate) .

- Isotope labeling : Introduce -labels at the nitrile or hydroxymethyl positions to trace metabolic fate in hepatocyte assays .

- Data analysis : Apply non-targeted metabolomics workflows (e.g., XCMS Online) to detect low-abundance metabolites, prioritizing those matching exact mass values (e.g., m/z 332.101699 for hydroxylated derivatives) .

Key Notes for Experimental Design

- Contradiction resolution : If conflicting reports arise (e.g., variable stability in acidic conditions), validate via controlled replicate studies and cross-reference with crystallographic data to confirm structural integrity .

- Safety protocols : Adopt OSHA-compliant handling practices, including PPE (gloves, goggles) and fume hoods, to mitigate risks from nitrile exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.